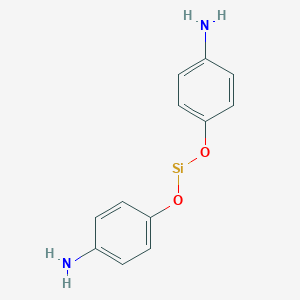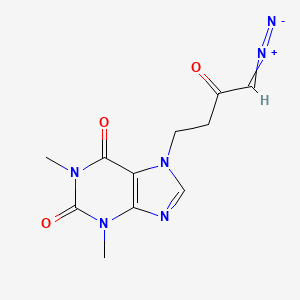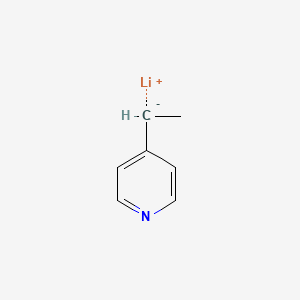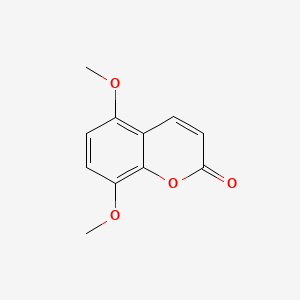
Methyl 3-(6-methoxynaphthalen-2-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(6-methoxynaphthalen-2-yl)prop-2-enoate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a methoxy group attached to the naphthalene ring and a propenoate ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-methoxynaphthalen-2-yl)prop-2-enoate typically involves the esterification of 6-methoxy-2-naphthaldehyde with methyl acrylate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6-methoxynaphthalen-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(6-methoxynaphthalen-2-yl)propanoic acid.
Reduction: Formation of 3-(6-methoxynaphthalen-2-yl)propan-2-ol.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 3-(6-methoxynaphthalen-2-yl)prop-2-enoate is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(6-methoxynaphthalen-2-yl)prop-2-enoate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The compound’s methoxy group and ester functionality play crucial roles in its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl 2-(6-methoxynaphthalen-2-yl)propanoate: Similar in structure but differs in the ester group attached to the naphthalene ring.
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Contains an amide group instead of an ester group, leading to different chemical properties and applications.
Uniqueness
Methyl 3-(6-methoxynaphthalen-2-yl)prop-2-enoate is unique due to its specific ester functionality, which imparts distinct reactivity and biological activity. Its methoxy group enhances its solubility and interaction with biological targets, making it a valuable compound in various research domains.
Properties
CAS No. |
60533-02-0 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
methyl 3-(6-methoxynaphthalen-2-yl)prop-2-enoate |
InChI |
InChI=1S/C15H14O3/c1-17-14-7-6-12-9-11(3-5-13(12)10-14)4-8-15(16)18-2/h3-10H,1-2H3 |
InChI Key |
SFABXRFTURBSAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[2-(methylsulfanyl)phenoxy]silane](/img/structure/B14621518.png)


![2,2'-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid](/img/structure/B14621533.png)





![1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14621577.png)

![Stannane, triphenyl[[piperidino(thiocarbonyl)]thio]-](/img/structure/B14621592.png)


